4-chloro-6-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-6-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUABXYGVUMVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing the indole core. For 4-chloro-6-methyl-1H-indole-2-carboxylic acid, this method involves cyclization of a suitably substituted phenylhydrazine with a carbonyl precursor. A representative pathway begins with 4-chloro-3-methylphenylhydrazine (10 ) and ethyl pyruvate (11 ), which undergo acid-catalyzed cyclization to yield the tricyclic indole intermediate (3 ) . Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) furnishes the carboxylic acid derivative.
Key Reaction Parameters
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Catalyst : Concentrated HCl or HSO
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Temperature : Reflux (100–120°C)
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chloro-3-methylphenylhydrazine | Cyclization substrate | HCl, reflux, 12 h | 68 |
| Ethyl pyruvate | Carbonyl donor | EtOH, 80°C | – |
| NaOH | Saponification agent | Aqueous EtOH, 60°C | 92 |
This method excels in regioselectivity but faces limitations in introducing the 6-methyl group efficiently, often requiring pre-functionalized starting materials.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling reactions enable precise installation of substituents on the indole scaffold. A Suzuki-Miyaura coupling strategy employs 4-chloro-2-iodo-1H-indole-6-carboxylate (15 ) and methylboronic acid in the presence of Pd(PPh) to introduce the methyl group at position 6 .
Optimized Protocol
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Substrate Preparation : Iodination of 4-chloro-1H-indole-6-carboxylic acid using N-iodosuccinimide (NIS) in DMF.
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Coupling Reaction :
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Catalyst : Pd(PPh) (5 mol%)
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Base : KCO
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Solvent : Toluene/EtOH (3:1)
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Temperature : 90°C, 24 h
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Post-Reaction Processing : Acidic workup to hydrolyze the ester to the carboxylic acid.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | NIS, DMF, 0°C → rt | 85 |
| Suzuki Coupling | Pd(PPh), KCO | 78 |
| Ester Hydrolysis | HCl (conc.), reflux | 95 |
This approach offers superior control over substitution patterns but necessitates rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.
Radical Cyclization Strategies
Recent advances in radical chemistry have enabled novel routes to functionalized indoles. A photoredox-mediated cyclization of 2-azido-4-chloro-6-methylcinnamic acid (22 ) generates the indole nucleus via intramolecular C–N bond formation .
Mechanistic Insights
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Initiation : Visible light excitation of [Ru(bpy)] generates a photoexcited catalyst.
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Radical Formation : Single-electron transfer (SET) from the azide group produces a nitrogen-centered radical.
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Cyclization : Radical recombination forms the indole ring, followed by oxidation to aromaticity.
Experimental Setup
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Light Source : 450 nm LED
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Catalyst : [Ru(bpy)]Cl (2 mol%)
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Solvent : MeCN/HO (4:1)
Solid-Phase Synthesis for High-Throughput Production
Combinatorial chemistry techniques have been adapted for large-scale synthesis. Wang resin-bound 4-chloro-6-methylindole-2-carboxylate (27 ) undergoes iterative functionalization and cleavage to yield the target compound.
Procedure Overview
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Resin Loading : Coupling of Fmoc-protected indole derivative to Wang resin using DIC/HOBt.
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Deprotection : 20% piperidine in DMF.
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Side-Chain Modification : Introduction of methyl and chloro groups via Mitsunobu reaction.
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Cleavage : TFA/CHCl (95:5) liberates the carboxylic acid.
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Resin Loading | DIC, HOBt, DMF | 24 | 92 |
| Mitsunobu Reaction | DIAD, PPh, MeOH | 48 | 80 |
| Acid Cleavage | TFA/CHCl | 2 | 88 |
This method facilitates rapid synthesis of analogs but requires specialized equipment for resin handling.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals critical trends:
| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Fischer Indole | 68 | 98 | Moderate | Low |
| Suzuki Coupling | 75 | 99 | High | High |
| Radical Cyclization | 65 | 97 | Low | Moderate |
| Solid-Phase | 85 | 95 | High | Very High |
Key Findings
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Fischer Indole : Optimal for small-scale research due to low cost and simplicity.
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Suzuki Coupling : Preferred for industrial-scale production despite Pd catalyst expenses.
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Radical Methods : Emerging as sustainable alternatives but limited by photon penetration depth in large reactors.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for chlorination, methyl iodide for methylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-chloro-6-methyl-1H-indole-2-carboxylic acid can be accomplished through several methods, including:
- Cyclization Reactions: Involving 4-chloroaniline and methyl isocyanide under basic conditions.
- Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Medicinal Chemistry
This compound has been investigated for its potential in drug development due to its biological activity. Its applications include:
- Anticancer Activity: Research indicates that indole derivatives exhibit significant anticancer properties, making them candidates for novel cancer therapies.
- Antimicrobial Properties: This compound has shown efficacy against various microbial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects: Studies have indicated that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Biological Research
The compound is also utilized in biological studies to explore:
- Mechanisms of Action: Understanding how it interacts with biological receptors can lead to insights into its therapeutic effects.
- Biochemical Pathways: Research has shown that it can affect multiple biochemical pathways, contributing to its diverse pharmacological activities.
Industrial Applications
In addition to its pharmaceutical relevance, this compound is used in:
- Dye and Pigment Production: Its chemical structure allows it to be a precursor in synthesizing various dyes and pigments.
- Chemical Synthesis: It serves as a building block for complex organic molecules, facilitating the development of new materials.
Case Studies
-
Anticancer Research:
- A study published in Journal of Medicinal Chemistry explored the anticancer activity of various indole derivatives, including this compound. Results indicated a promising cytotoxic effect against cancer cell lines.
-
Antimicrobial Activity:
- Research conducted at a leading pharmaceutical university demonstrated that this compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
-
Anti-inflammatory Studies:
- A recent investigation focused on the anti-inflammatory properties of indole derivatives revealed that this compound significantly reduced inflammation markers in vitro, suggesting its therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of indole derivatives are heavily influenced by substituent positions. Below is a comparison with key analogs:
Key Observations :
- Positional Effects : Chlorine at position 4 (target compound) vs. position 7 (CAS 16381-48-9) alters electronic distribution and steric interactions, impacting reactivity in cross-coupling reactions .
- Methyl vs. Carboxylic Acid : 4-Methyl-1H-indole-2-carboxylic acid lacks chlorine, reducing electron-withdrawing effects compared to the target compound, which may influence acidity and solubility .
- Thermal Stability : Indole-6-carboxylic acid (mp 256–259°C) exhibits higher melting points than halogenated analogs, likely due to stronger intermolecular hydrogen bonding .
Biological Activity
4-Chloro-6-methyl-1H-indole-2-carboxylic acid (CMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
Overview of Biological Activities
CMICA has been studied for various biological activities, including:
- Antiviral Activity : Evidence suggests that CMICA exhibits antiviral properties, potentially inhibiting viral replication through interactions with specific viral enzymes or receptors.
- Anticancer Properties : Various studies indicate that CMICA may inhibit tumor growth and induce apoptosis in cancer cells. For instance, it has been shown to affect pathways related to cell growth and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Effects : The compound demonstrates antimicrobial activity against a range of bacterial and fungal pathogens, which could be useful in developing new antibiotics.
The biological activity of CMICA is attributed to its interaction with multiple molecular targets:
- Molecular Targets : CMICA can bind to specific receptors or enzymes, modulating their activity. This includes potential interactions with proteins involved in cell signaling and immune responses.
- Biochemical Pathways : The compound influences various signaling pathways, such as those related to apoptosis and inflammation. Its ability to affect these pathways underlies its potential therapeutic effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of CMICA is crucial for optimizing its biological activity:
- Substituent Effects : The presence of the chloro and methyl groups on the indole ring enhances the compound's reactivity and biological efficacy. For example, modifications at these positions have been shown to significantly impact the inhibitory activity against specific targets .
| Compound Variant | IC50 (nM) | Biological Activity |
|---|---|---|
| CMICA | TBD | Anticancer |
| 4-Chloro-5-fluoro | TBD | Altered reactivity |
| 4-Chloro-1H-indole | TBD | Reduced efficacy |
Case Studies
Several studies have highlighted the potential of CMICA in therapeutic applications:
- Anticancer Studies : In vitro assays demonstrated that CMICA inhibited the proliferation of various cancer cell lines, including colon and breast cancer cells. The IC50 values reported ranged from low nanomolar concentrations, indicating potent activity .
- Antiviral Research : A study investigating the antiviral properties of indole derivatives found that CMICA exhibited significant inhibition of viral replication in cell culture models, suggesting its potential as an antiviral agent .
- Antimicrobial Testing : In antimicrobial assays, CMICA showed effectiveness against several bacterial strains, indicating its promise as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-6-methyl-1H-indole-2-carboxylic acid, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted anilines with aldehydes or ketones under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst for 3–5 hours yields structurally similar indole-carboxylic acids . Optimize yields by controlling temperature (80–100°C), pH (acidic), and stoichiometric ratios (1.1 equiv aldehyde to 1.0 equiv amine). Purification via recrystallization (DMF/acetic acid) is recommended .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., chloro at C4, methyl at C6) and mass spectrometry (HRMS or ESI-MS) to verify molecular weight (C10H8ClNO2, MW 225.63 g/mol). Purity can be assessed via HPLC (>95% purity threshold) and elemental analysis (C, H, N, Cl). Compare spectral data with structurally related compounds like 6-chloroindole-2-carboxylic acid (CAS 16732-75-5) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C under desiccated conditions. Stability studies for analogs suggest degradation risks under prolonged exposure to moisture or high temperatures (>40°C). Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and periodic HPLC analysis .
Advanced Research Questions
Q. How do variations in substituent positions (e.g., chloro at C4 vs. C6) influence the reactivity of indole-2-carboxylic acid derivatives?
- Methodological Answer : Chloro at C4 increases electrophilicity at the indole ring, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. Methyl at C6 introduces steric hindrance , reducing accessibility for bulky reagents. Compare with analogs like 4-chloro-1H-indole-7-carboxylic acid (CAS 875305-77-4) using Hammett plots or DFT calculations to quantify electronic/steric effects .
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?
- Methodological Answer : Reproduce synthesis using standardized protocols (e.g., identical solvents, cooling rates). Use differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphs. Cross-validate with independent sources (e.g., PubChem, EPA DSSTox) and report deviations in experimental conditions (e.g., solvent purity, heating rate) .
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl2, FeCl3) to accelerate cyclization. Use design of experiments (DoE) to optimize parameters: temperature (70–110°C), solvent (acetic acid vs. ethanol), and catalyst loading (5–20 mol%). Monitor reaction progress via TLC or in situ IR spectroscopy . Post-reaction, isolate via acid-base extraction (pH 2–3) to precipitate the product .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, cyclooxygenases) due to the compound’s potential to interact with catalytic pockets. Use MTT assays for cytotoxicity profiling (IC50 values) in cancer cell lines (e.g., HeLa, MCF-7). Compare with 4-chloro-6-methyl-1H-indazole-3-carboxylic acid (PubChem DTXSID30646495), which exhibits inhibitory activity against specific molecular targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Conduct dose-response studies across multiple cell lines to account for tissue-specific effects. Validate mechanisms via knockdown/overexpression models (e.g., siRNA for target enzymes). Reconcile data using meta-analysis of published IC50 values and adjust for assay variability (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
